

physical and chemical properties of 2,4-diethylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-diethylaniline

Cat. No.: B3047884

[Get Quote](#)

An In-depth Technical Guide to **2,4-Diethylaniline**: Core Physical and Chemical Properties for Researchers

Introduction

2,4-Diethylaniline is an aromatic organic compound belonging to the substituted aniline family. Characterized by an aniline core with two ethyl groups at the 2 and 4 positions of the benzene ring, this primary aromatic amine serves as a valuable building block in organic synthesis. Its structural features—a nucleophilic amino group and an activated aromatic ring—make it a versatile precursor for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes.^[1] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The physical and chemical properties of **2,4-diethylaniline** are summarized below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of **2,4-Diethylaniline**

Property	Value	Reference(s)
CAS Number	14719-47-2	[1][2]
Molecular Formula	C10H15N	[2][3]
Molecular Weight	149.23 g/mol	[1][2]
Appearance	Colorless to yellowish liquid	Inferred from[4]
Boiling Point	244 °C at 760 mmHg	[2]
Density	0.948 g/cm ³	[2]
Flash Point	103.7 °C	[2]
Vapor Pressure	0.0311 mmHg at 25°C	[2]
Refractive Index	1.542	[2]
LogP	2.97480	[2]
PSA (Polar Surface Area)	26.02 Å ²	[2]

Chemical Reactivity and Characteristics

The chemical behavior of **2,4-diethylaniline** is primarily dictated by the presence of the amino (-NH₂) group and the two electron-donating ethyl groups on the aromatic ring.

- Basicity: The amino group imparts basic properties to the molecule. The lone pair of electrons on the nitrogen atom can accept a proton. The electron-donating nature of the two ethyl groups increases the electron density on the nitrogen, making **2,4-diethylaniline** more basic than aniline itself.
- Nucleophilicity: The nitrogen atom's lone pair also makes the molecule a potent nucleophile, allowing it to react with a variety of electrophiles. Common reactions at the nitrogen center include acylation, alkylation, and sulfonylation.[1]
- Electrophilic Aromatic Substitution: The amino and ethyl groups are activating and ortho-, para-directing substituents.[5] This makes the aromatic ring highly susceptible to electrophilic attack. Given the substitution pattern, the primary positions for further substitution are the 3,

5, and 6 positions. Steric hindrance from the ethyl group at position 2 may influence the regioselectivity of incoming electrophiles. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1][5]

- **Diazotization:** As a primary aromatic amine, **2,4-diethylaniline** readily undergoes diazotization.[1] This reaction involves treating the amine with nitrous acid (typically generated *in situ* from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[6][7] These diazonium salts are highly versatile synthetic intermediates that can be converted into a wide range of functional groups.[1][7]

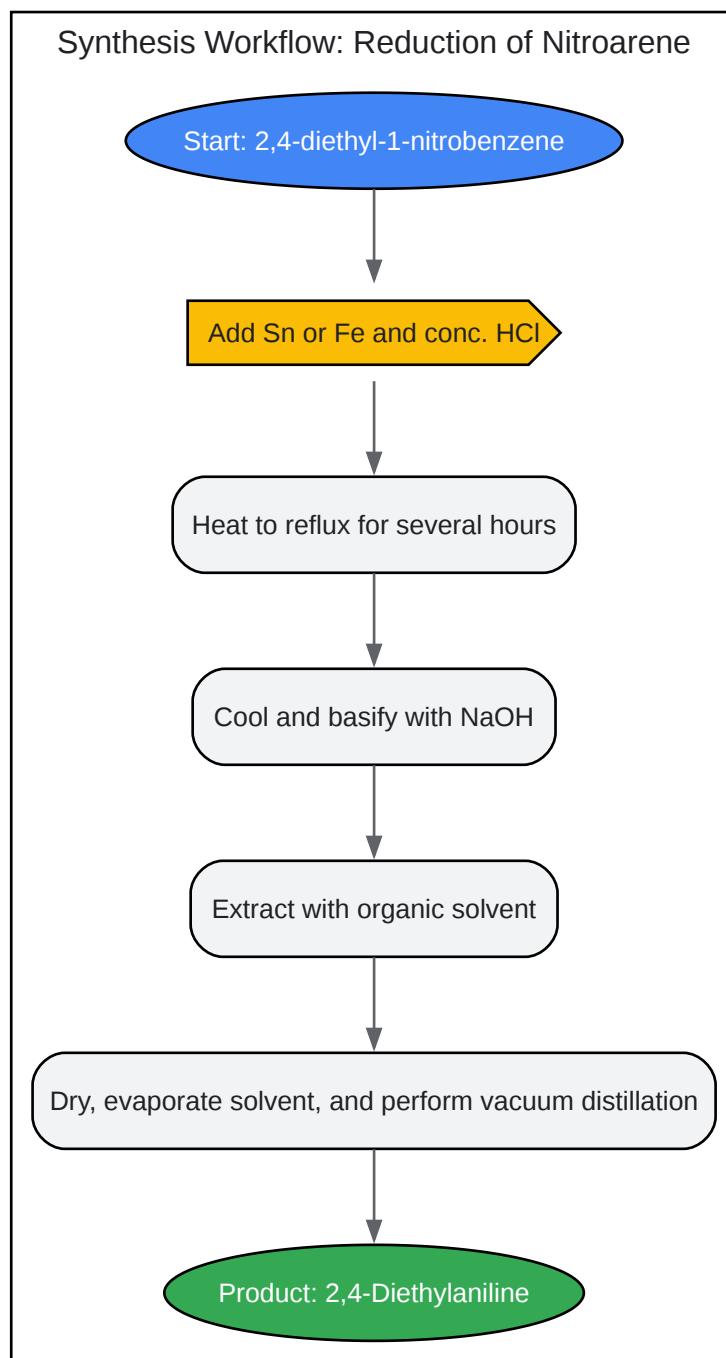
Spectroscopic Data

While specific spectra for **2,4-diethylaniline** are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2,4-Diethylaniline**

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Signals in the downfield region (δ 6.5-7.5 ppm).[1] The three aromatic protons would appear as distinct signals with splitting patterns determined by their coupling.- Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.- Ethyl Protons (-CH₂CH₃): Two sets of signals, each consisting of a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, in the upfield region. The two ethyl groups may have slightly different chemical shifts due to their distinct positions on the ring.[1]
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Six signals in the δ 110-150 ppm region. The carbon attached to the amino group (C1) would be significantly deshielded (δ ~140-150 ppm).[1] The carbons bearing the ethyl groups (C2 and C4) would also be distinct.- Ethyl Carbons: Two signals for the methylene carbons and two signals for the methyl carbons in the upfield region.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretching: Two characteristic bands for a primary amine in the 3300-3500 cm⁻¹ region.[8]- C-H Stretching (Aromatic): Bands typically above 3000 cm⁻¹.- C-H Stretching (Aliphatic): Bands typically below 3000 cm⁻¹.- C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 149).- Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (M-15) or an ethyl group (M-29) from the alkyl substituents.[1]

Experimental Protocols


The following sections provide detailed methodologies for the synthesis and a key reaction of **2,4-diethylaniline**.

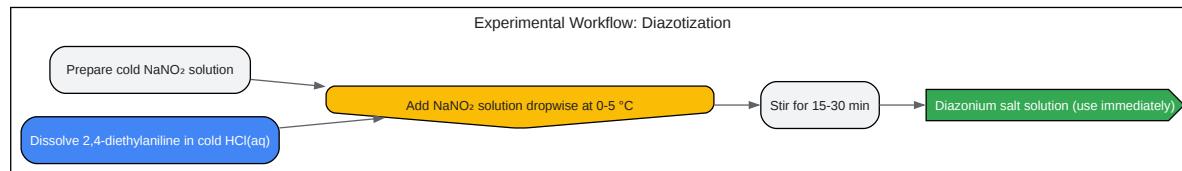
Synthesis of 2,4-Diethylaniline via Reduction

A common route for the synthesis of substituted anilines is the reduction of the corresponding nitro compound.

- Objective: To synthesize **2,4-diethylaniline** by the reduction of 2,4-diethyl-1-nitrobenzene.
- Principle: The nitro group ($-NO_2$) is reduced to a primary amino group ($-NH_2$) using a suitable reducing agent, such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or via catalytic hydrogenation.
- Materials:
 - 2,4-diethyl-1-nitrobenzene
 - Granulated Tin (Sn) or Iron powder (Fe)
 - Concentrated Hydrochloric Acid (HCl)
 - Sodium Hydroxide (NaOH) solution (e.g., 30%)
 - Diethyl ether or Dichloromethane (for extraction)
 - Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
 - Distilled water
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diethyl-1-nitrobenzene and granulated tin (or iron powder).
 - Acid Addition: Slowly add concentrated hydrochloric acid to the flask in portions. The reaction is exothermic and may require cooling in an ice bath to maintain control.

- Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux with continuous stirring for several hours until the reaction is complete (monitored by TLC).
- Basification: Cool the reaction mixture to room temperature and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10). This will precipitate tin or iron hydroxides and liberate the free aniline.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
- Washing & Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
- Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
- Purification: The crude **2,4-diethylaniline** can be purified by vacuum distillation to yield the final product.

[Click to download full resolution via product page](#)

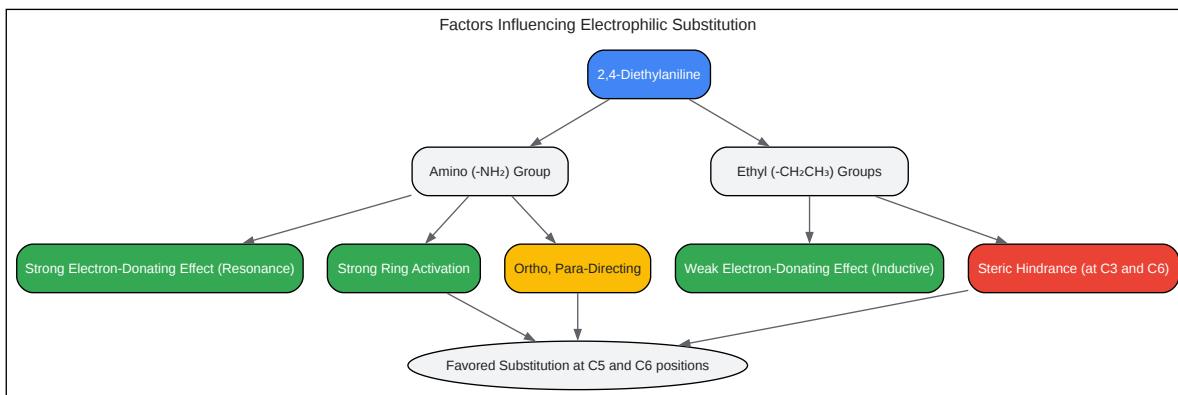

Caption: General workflow for the synthesis of **2,4-diethylaniline**.

Diazotization of 2,4-Diethylaniline

This protocol outlines the formation of a diazonium salt from **2,4-diethylaniline**, a key intermediate for further functionalization.

- Objective: To prepare 2,4-diethylbenzenediazonium chloride *in situ* for subsequent reactions (e.g., Sandmeyer reaction).
- Principle: A primary aromatic amine reacts with *in situ* generated nitrous acid at 0-5 °C to form a thermally unstable diazonium salt.^[6]
- Materials:
 - **2,4-diethylaniline**
 - Concentrated Hydrochloric Acid (HCl)
 - Sodium Nitrite (NaNO₂)
 - Distilled water
 - Ice
- Procedure:
 - Amine Salt Formation: In a beaker or flask, dissolve **2,4-diethylaniline** in a mixture of concentrated hydrochloric acid and water. Cool the solution in an ice-salt bath to 0-5 °C with constant stirring. The aniline hydrochloride salt may precipitate as a fine slurry.^[6]
 - Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in cold distilled water.
 - Diazotization: Add the cold sodium nitrite solution dropwise to the stirred aniline salt suspension. Maintain the temperature strictly between 0 °C and 5 °C throughout the addition.^[6] The addition should be slow to prevent a rise in temperature and decomposition of the product.
 - Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.

- Usage: The resulting cold solution of 2,4-diethylbenzenediazonium chloride is unstable and should be used immediately in the next synthetic step without isolation.



[Click to download full resolution via product page](#)

Caption: Workflow for the diazotization of **2,4-diethylaniline**.

Logical Relationships in Reactivity

The reactivity of the **2,4-diethylaniline** ring in electrophilic substitution is governed by the interplay of electronic and steric effects of its substituents.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-diethylaniline | 14719-47-2 | Benchchem [benchchem.com]
- 2. 2,4-diethylaniline | CAS#:14719-47-2 | Chemsoc [chemsoc.com]
- 3. PubChemLite - 2,4-diethylaniline (C10H15N) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]

- 8. Amine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 2,4-diethylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3047884#physical-and-chemical-properties-of-2-4-diethylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com